

# The Journey of BMS-986224: A Novel APJ Agonist for Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986224 |           |
| Cat. No.:            | B6602765   | Get Quote |

A Technical Whitepaper on the Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Heart failure remains a significant global health challenge, necessitating the exploration of novel therapeutic avenues. The apelin receptor (APJ), a G-protein coupled receptor, has emerged as a promising target due to its role in promoting positive inotropic effects and vasodilation. This whitepaper provides an in-depth technical guide on the discovery and preclinical development of **BMS-986224**, a potent, selective, and orally bioavailable small-molecule agonist of the APJ receptor. We will delve into the compound's pharmacological profile, detailing the experimental methodologies employed in its in vitro and in vivo characterization. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of APJ agonism in heart failure.

## Introduction: The Rationale for Targeting the Apelin System in Heart Failure

The apelinergic system, comprising the APJ receptor and its endogenous peptide ligand apelin, is a critical regulator of cardiovascular homeostasis.[1] Activation of this system elicits a cascade of beneficial effects, including enhanced cardiac contractility, vasodilation, and



diuresis.[1] In heart failure, where cardiac output is compromised, augmenting the function of the apelin system presents a compelling therapeutic strategy. However, the therapeutic utility of native apelin is limited by its short half-life.[2] This necessitated the development of a stable, orally active small-molecule agonist that could mimic the beneficial effects of apelin, leading to the discovery of **BMS-986224**.[3][4]

### In Vitro Pharmacological Profile of BMS-986224

**BMS-986224** was identified through extensive optimization of a high-throughput screening lead from over 2 million compounds.[3] Its in vitro pharmacology was extensively characterized to ascertain its potency, selectivity, and signaling profile in comparison to the endogenous ligand, (Pyr1)apelin-13.[3]

#### **Receptor Binding and Selectivity**

**BMS-986224** demonstrated high affinity and selectivity for the APJ receptor.[3] Radioligand binding assays confirmed its potent interaction with the receptor, exhibiting a similar binding profile to (Pyr1)apelin-13.[3][5]

Table 1: In Vitro Receptor Binding Affinity of BMS-986224[3][5]

| Compound   | Target       | Kd (nM) |
|------------|--------------|---------|
| BMS-986224 | APJ Receptor | 0.3     |

#### **Downstream Signaling Pathways**

The functional activity of **BMS-986224** was assessed through a series of in vitro signaling assays. These experiments confirmed that **BMS-986224** is a full agonist of the APJ receptor, recapitulating the signaling cascade initiated by (Pyr1)apelin-13.[3]

Table 2: In Vitro Functional Activity of BMS-986224[3][4][5]



| Assay                     | Cell Line | Parameter | BMS-986224<br>EC50 (nM) | (Pyr1)apelin-13<br>EC50 (nM) |
|---------------------------|-----------|-----------|-------------------------|------------------------------|
| cAMP Inhibition           | HEK293 ZF | EC50      | 0.02                    | 0.05                         |
| β-arrestin<br>Recruitment | CHO-K1    | EC50      | -                       | -                            |
| ERK<br>Phosphorylation    | HEK293 ZF | EC50      | -                       | -                            |
| APJ<br>Internalization    | HEK293 ZF | EC50      | -                       | -                            |

Note: Specific EC50 values for  $\beta$ -arrestin recruitment, ERK phosphorylation, and APJ internalization were not consistently reported in the reviewed literature.

**BMS-986224** was shown to fully inhibit forskolin-mediated cAMP production, stimulate β-arrestin recruitment, promote ERK phosphorylation, and induce APJ receptor internalization in a concentration-dependent manner.[4][5] G-protein signaling assays in both human embryonic kidney 293 (HEK293) cells and human induced pluripotent stem cell-derived cardiomyocytes confirmed a lack of signaling bias relative to (Pyr1)apelin-13.[2][3]

### In Vivo Preclinical Efficacy

The in vivo efficacy of **BMS-986224** was evaluated in rodent models to assess its acute hemodynamic effects and its chronic impact on cardiac function in a disease model of heart failure.

#### **Acute Hemodynamic Effects in Anesthetized Rats**

Short-term infusion of **BMS-986224** in anesthetized, instrumented rats resulted in a significant increase in cardiac output (10-15%) without affecting heart rate.[2][3] This hemodynamic profile was similar to that observed with (Pyr1)apelin-13 and distinct from the effects of dobutamine, a traditional inotrope.[2][3]



## Chronic Efficacy in a Renal Hypertensive Rat (RHR) Model

To evaluate its potential for chronic heart failure treatment, **BMS-986224** was administered to renal hypertensive rats (RHR), a model that exhibits cardiac hypertrophy and decreased cardiac output.[3] Both subcutaneous and oral administration of **BMS-986224** increased stroke volume and cardiac output to levels comparable to those in healthy animals.[2][3] Notably, these improvements in cardiac function were achieved without preventing cardiac hypertrophy and fibrosis, differentiating its mechanism from that of the ACE inhibitor enalapril.[2][3]

Table 3: In Vivo Effects of BMS-986224 in the Renal Hypertensive Rat (RHR) Model[5]

| Administration                     | Dose            | Effect on Stroke<br>Volume | Effect on Cardiac<br>Output |
|------------------------------------|-----------------|----------------------------|-----------------------------|
| Subcutaneous<br>Infusion (10 days) | 0.192 mg/kg/day | Increased                  | Increased                   |
| Subcutaneous<br>Infusion (10 days) | 3 mg/kg/day     | No significant effect      | No significant effect       |
| Oral (BID)                         | 0.1 mg/kg       | -                          | -                           |
| Oral (BID)                         | 1 mg/kg         | -                          | -                           |

Note: The higher subcutaneous dose did not show the same efficacy, a phenomenon that was confirmed in a repeat study. Specific quantitative data for the oral administration was not detailed in the provided search results.

#### **Clinical Development and Current Status**

Based on its promising preclinical profile, **BMS-986224** advanced into clinical development. A Phase 1, randomized, double-blind, placebo-controlled, single and multiple ascending dose study was initiated to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects and patients with chronic heart failure with reduced ejection fraction (NCT03281122).[6][7][8] However, the trial was terminated due to a change in the sponsor's business objectives.[9]



### **Experimental Protocols**

This section provides an overview of the key experimental methodologies used in the preclinical characterization of **BMS-986224**.

#### **In Vitro Assays**

- Radioligand Binding Assay: The affinity of BMS-986224 for the APJ receptor was determined
  using a competitive radioligand binding assay with [3H]Apelin-13 in membranes prepared
  from cells stably expressing the human APJ receptor.[10]
- cAMP Inhibition Assay: The ability of BMS-986224 to inhibit adenylyl cyclase activity was
  measured in HEK293 ZF cells.[3] Cells were stimulated with forskolin to induce cAMP
  production, and the inhibitory effect of increasing concentrations of BMS-986224 was
  quantified.[4]
- β-arrestin Recruitment Assay: β-arrestin recruitment to the APJ receptor was assessed in Chinese hamster ovary (CHO)-K1 cells using a commercially available assay.[3]
- ERK Phosphorylation Assay: The phosphorylation of extracellular signal-regulated kinase
   (ERK) was measured in HEK293 ZF cells following stimulation with BMS-986224.[3]
- APJ Internalization Assay: The internalization of the APJ receptor upon agonist binding was quantified in HEK293 ZF cells.[3]

#### In Vivo Models

- Anesthetized Instrumented Rat Model: This model was used to evaluate the acute effects of BMS-986224 on cardiovascular hemodynamics.[3]
- Renal Hypertensive Rat (RHR) Model: This model of cardiac hypertrophy and decreased cardiac output was used to assess the chronic effects of BMS-986224 on cardiac function.[3]

## Visualizations Signaling Pathway of BMS-986224 at the APJ Receptor





Click to download full resolution via product page

Caption: Signaling cascade initiated by BMS-986224 binding to the APJ receptor.

#### **Experimental Workflow for In Vitro Characterization**



Click to download full resolution via product page

Caption: Workflow for the in vitro pharmacological profiling of BMS-986224.



#### Conclusion

BMS-986224 is a novel, potent, and orally bioavailable small-molecule agonist of the APJ receptor that closely mimics the in vitro and in vivo pharmacological properties of the endogenous ligand, (Pyr1)apelin-13. Preclinical studies demonstrated its ability to enhance cardiac function in a disease model of heart failure through a distinct mechanism from existing therapies. While its clinical development was halted for non-clinical reasons, the journey of BMS-986224 provides a valuable case study and a strong rationale for the continued exploration of APJ agonism as a therapeutic strategy for heart failure. The detailed experimental data and methodologies presented in this whitepaper serve as a foundation for future research in this promising area.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. promegaconnections.com [promegaconnections.com]
- 3. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Table 2, ERK assay protocol for the HEK-293 cells in 1536-well plate format Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]
- 10. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [The Journey of BMS-986224: A Novel APJ Agonist for Heart Failure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6602765#discovery-and-development-of-bms-986224-for-heart-failure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com